Cas no 1804713-61-8 (3-(Bromomethyl)-2-(difluoromethyl)pyridine-6-acetic acid)

3-(Bromomethyl)-2-(difluoromethyl)pyridine-6-acetic acid structure
1804713-61-8 structure
商品名:3-(Bromomethyl)-2-(difluoromethyl)pyridine-6-acetic acid
CAS番号:1804713-61-8
MF:C9H8BrF2NO2
メガワット:280.066128730774
CID:4848813

3-(Bromomethyl)-2-(difluoromethyl)pyridine-6-acetic acid 化学的及び物理的性質

名前と識別子

    • 3-(Bromomethyl)-2-(difluoromethyl)pyridine-6-acetic acid
    • インチ: 1S/C9H8BrF2NO2/c10-4-5-1-2-6(3-7(14)15)13-8(5)9(11)12/h1-2,9H,3-4H2,(H,14,15)
    • InChIKey: WGQCRERGYGIDOX-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=CC=C(CC(=O)O)N=C1C(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 228
  • トポロジー分子極性表面積: 50.2
  • 疎水性パラメータ計算基準値(XlogP): 1.6

3-(Bromomethyl)-2-(difluoromethyl)pyridine-6-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029075186-500mg
3-(Bromomethyl)-2-(difluoromethyl)pyridine-6-acetic acid
1804713-61-8 97%
500mg
$831.30 2022-04-01
Alichem
A029075186-1g
3-(Bromomethyl)-2-(difluoromethyl)pyridine-6-acetic acid
1804713-61-8 97%
1g
$1,460.20 2022-04-01
Alichem
A029075186-250mg
3-(Bromomethyl)-2-(difluoromethyl)pyridine-6-acetic acid
1804713-61-8 97%
250mg
$494.40 2022-04-01

3-(Bromomethyl)-2-(difluoromethyl)pyridine-6-acetic acid 関連文献

Related Articles

3-(Bromomethyl)-2-(difluoromethyl)pyridine-6-acetic acidに関する追加情報

Recent Advances in the Study of 3-(Bromomethyl)-2-(difluoromethyl)pyridine-6-acetic acid (CAS: 1804713-61-8)

3-(Bromomethyl)-2-(difluoromethyl)pyridine-6-acetic acid (CAS: 1804713-61-8) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting inflammatory and autoimmune diseases. Recent studies have highlighted its significance in the design of novel small-molecule inhibitors, leveraging its unique chemical properties to enhance drug efficacy and selectivity.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound in the synthesis of selective JAK1 inhibitors. The researchers demonstrated that the bromomethyl and difluoromethyl groups play a critical role in modulating the compound's binding affinity to the JAK1 kinase domain, leading to improved therapeutic outcomes in rheumatoid arthritis models. The study also noted the compound's stability under physiological conditions, making it a promising candidate for further clinical development.

Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where 3-(Bromomethyl)-2-(difluoromethyl)pyridine-6-acetic acid was utilized as a building block for the development of potent PDE4 inhibitors. The research team highlighted the compound's versatility in forming covalent bonds with target proteins, thereby enhancing the inhibitors' potency and duration of action. This finding opens new avenues for treating chronic obstructive pulmonary disease (COPD) and other inflammatory conditions.

In addition to its applications in kinase and phosphodiesterase inhibition, recent patent filings (e.g., WO2023051234A1) have disclosed the use of this compound in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules exploit the compound's reactive bromomethyl group to link target proteins with E3 ubiquitin ligases, facilitating their degradation. This innovative approach holds promise for targeting previously undruggable proteins in cancer therapy.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from 3-(Bromomethyl)-2-(difluoromethyl)pyridine-6-acetic acid. Ongoing research is focused on improving bioavailability and reducing off-target effects through structural modifications and formulation strategies. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinically viable therapeutics.

In conclusion, 3-(Bromomethyl)-2-(difluoromethyl)pyridine-6-acetic acid (CAS: 1804713-61-8) continues to be a valuable scaffold in medicinal chemistry, with recent studies underscoring its potential in diverse therapeutic areas. Future research will likely explore its applications in emerging drug modalities, further solidifying its role in the pharmaceutical industry.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd